The compound is classified as a pyrrolopyridine derivative, which is a type of bicyclic compound featuring a pyrrole ring fused to a pyridine ring. The presence of the furan moiety enhances its chemical properties and potential biological activities. This classification places it within the broader category of nitrogen-containing heterocycles, which are known for their roles in pharmaceuticals and agrochemicals.
The synthesis of 2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine can be approached through various methodologies, often involving multi-step reactions. One common synthetic route includes:
Technical parameters such as temperature, solvent choice, and reaction time are critical in optimizing yield and purity during synthesis.
The molecular structure of 2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine can be described as follows:
The three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, which provide insights into bond angles and dihedral angles that influence its chemical behavior.
2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine participates in various chemical reactions typical for heterocycles:
These reactions are typically characterized by specific conditions such as temperature, solvent choice, and catalysts that influence product distribution and yield.
The mechanism of action for 2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine is primarily linked to its interactions with biological targets:
Quantitative structure-activity relationship (QSAR) studies often accompany these analyses to correlate structural features with biological activity.
The physical and chemical properties of 2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine include:
Characterization techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are essential for confirming these properties.
The applications of 2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine span multiple fields:
The compound 2-(Furan-2-yl)-1H-pyrrolo[2,3-c]pyridine exemplifies a fused heterocyclic hybrid system, integrating two biologically significant rings: pyrrolopyridine and furan. Its nomenclature follows IUPAC guidelines:
Structurally, this hybrid exhibits:
Table 1: Key Structural Features of Pyrrolo[2,3-c]pyridine-Furan Hybrids
Feature | Role in Structure/Activity |
---|---|
Furan ring (O-heterocycle) | Enhances electron richness; modulates lipophilicity (cLogP ~2.34) [9] |
Pyrrolopyridine core | Provides hydrogen-bond donor (N1-H) and acceptor (N7) sites |
Fusion at [2,3-c] | Ensures coplanarity; facilitates conjugation across rings |
Molecular weight (184.19 g/mol) | Adheres to Lipinski’s rule for drug-likeness [4] |
Pyrrolopyridine scaffolds emerged as "privileged structures" in drug discovery due to their resemblance to purine nucleotides. The integration of furan heterocycles evolved from early observations:
This hybrid system’s versatility enables rational design for diverse targets:
Table 2: Bioactive Derivatives Inspired by Furan-Pyrrolopyridine Scaffolds
Compound Class | Biological Activity | Mechanistic Insight |
---|---|---|
Imidazo[1,2-a]pyridines | Cytotoxic (IC₅₀ = 0.021 μM vs. MCF-7) [6] | Topoisomerase I inhibition; cell cycle arrest at G2/M |
Pyridine-ureas (e.g., 24) | Antiproliferative (A549 lung cancer) [6] | VEGFR-2/PDGFR inhibition; antiangiogenic |
Silver(I) furan carboxylates | Antimicrobial (Jurkat lymphoma) [8] | ROS generation; DNA interaction similar to cisplatin |
4-(Phenylamino)thienopyridines | Anti-HSV-1 [2] | Viral polymerase inhibition |
The furan’s role extends beyond steric occupancy: its oxygen atom fine-tunes electronic properties (σₚ = –0.34 for furyl), enhancing solubility and target affinity. Hybridization with pyrrolopyridine creates a "three-zone" pharmacophore: hydrophobic (furan), hydrogen-bonding (pyrrole NH), and basic (pyridine N) domains [4] [6] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: